![molecular formula C13H14N2O3S B5763036 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Description
Chemical Reactions Analysis
The chemical reactions involving “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” are not well-documented in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide”, its molecular weight is 384.5 g/mol . Other properties such as solubility, melting point, and boiling point are not available in the literature .
Scientific Research Applications
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been investigated for its potential analgesic effects. Studies have shown that it exhibits comparable or even superior analgesic activity compared to paracetamol . Further research in this area could lead to the development of novel pain-relieving medications.
- This compound has demonstrated interesting effects on cholesterol levels. It tends to reduce plasma glucose levels and may contribute to managing cholesterol-related conditions . Investigating its mechanisms of action and optimizing its efficacy could be valuable for cardiovascular health.
- Researchers have observed definite signs of CNS depression associated with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide . Understanding its impact on neural pathways and neurotransmitter systems could provide insights into potential therapeutic applications .
- The molecular framework of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide offers a rich diversity of chemical interactions. It belongs to the phenoxy acetamide family, which includes derivatives like chalcone, indole, and quinoline. Researchers can explore these diverse compositions to design new derivatives with improved safety and efficacy .
- In the context of open science, this compound’s properties can be studied collaboratively. Open access, open data, transparency, and reproducibility are dimensions relevant to its research. By engaging inside and outside actors, we can enhance the inclusivity of scientific processes .
- While not directly related to pharmacology, it’s worth noting that N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been explored in fast proton-induced fission studies of uranium-238. Researchers evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission, using computational models .
Analgesic Activity
Hypocholesterolemic Effects
Central Nervous System (CNS) Depression
Pharmacological Diversity
Open Science Applications
Fission Studies
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(16)14-13-15-10(7-19-13)9-4-5-11(17-2)12(6-9)18-3/h4-7H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXJNNWMFNBEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
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